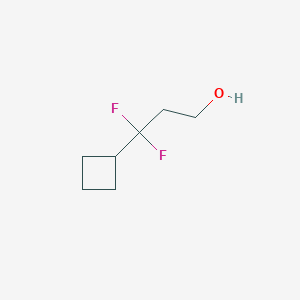

3-Cyclobutyl-3,3-difluoropropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12F2O |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-cyclobutyl-3,3-difluoropropan-1-ol |

InChI |

InChI=1S/C7H12F2O/c8-7(9,4-5-10)6-2-1-3-6/h6,10H,1-5H2 |

InChI Key |

BIGSFNGARCQTLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CCO)(F)F |

Origin of Product |

United States |

The Strategic Value of Fluorinated Building Blocks in Modern Chemical Research

Fluorinated organic building blocks are foundational components in modern chemical synthesis, utilized extensively across pharmaceutical, agrochemical, and materials science industries. nih.gov The introduction of fluorine into organic molecules can profoundly alter their electronic, lipophilic, and steric properties, often leading to enhanced biological activity, metabolic stability, and bioavailability. nih.gov It is estimated that 20-25% of all pharmaceuticals and 30% of pesticides contain at least one fluorine atom. bldpharm.com

The carbon-fluorine bond is the strongest single bond to carbon (approximately 485 kJ mol⁻¹), which contributes to the increased thermal and metabolic stability of fluorinated compounds. nih.govbldpharm.com The high electronegativity of fluorine can also influence the acidity (pKa) of nearby functional groups and modulate the conformation of molecules, which is critical for optimizing interactions with biological targets like enzymes or receptors. bldpharm.com Furthermore, the fluorine isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging, making fluorinated molecules valuable tools in diagnostics. bldpharm.com These unique characteristics render fluorinated building blocks indispensable for the development of complex molecules with enhanced performance and function. nih.gov

The Fused Advantages: Cyclobutyl and Gem Difluorinated Moieties

The chemical importance of 3-Cyclobutyl-3,3-difluoropropan-1-ol is derived from the synergistic combination of its cyclobutyl ring and the gem-difluorinated carbon center. Each of these structural features imparts distinct and valuable properties.

The cyclobutyl motif, a four-membered carbocycle, has gained increasing influence in drug design. bohrium.com Its unique, puckered three-dimensional structure provides a scaffold that is conformationally restricted yet not flat, offering a way to orient substituents in specific spatial arrangements to enhance binding to biological targets. acs.org The cyclobutane (B1203170) ring can improve metabolic stability, fill hydrophobic pockets in enzymes, and act as a bioisostere for other groups, such as phenyl rings or alkenes. acs.org Though historically underutilized, its incorporation into drug candidates is on the rise, with several marketed drugs now containing this moiety.

The gem-difluoromethylene group (CF₂) is a particularly sought-after motif in medicinal chemistry. It can serve as a bioisostere for a carbonyl group, an ether oxygen, or a single methylene (B1212753) unit, but with significantly altered electronic properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity and stability of the molecule. nih.gov This group is known to enhance lipophilicity and binding affinity while improving metabolic stability by blocking sites susceptible to oxidative metabolism. bldpharm.com The incorporation of gem-difluoro groups has been a successful strategy in the development of potent therapeutic agents.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₇H₁₂F₂O | 150.17 | 1785053-73-7 |

| 3-Cyclobutylpropan-1-ol | C₇H₁₄O | 114.19 | 3775-42-8 |

| 3,3-Difluoropropan-1-ol (B2636649) | C₃H₆F₂O | 96.08 | 461-52-9 |

Future Directions: Research Trajectories for 3 Cyclobutyl 3,3 Difluoropropan 1 Ol As a Synthetic Intermediate

Precursor Synthesis and Strategic Functionalization

The synthesis of this compound necessitates the careful construction of its core components. This section explores the synthesis of the essential 3,3-difluoropropan-1-ol (B2636649) scaffold, methods for introducing the cyclobutyl moiety, and a discussion of alternative starting materials.

Synthesis of 3,3-Difluoropropan-1-ol Scaffolds

A robust and versatile approach to the 3,3-difluoropropan-1-ol core structure begins with the fluorination of readily available 1,3-dicarbonyl compounds. Diethyl malonate serves as an economical and practical starting material. Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are highly effective for the introduction of two fluorine atoms at the α-position of the dicarbonyl. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, and may be mediated by a base to facilitate enolization.

Subsequent reduction of the resulting diethyl 2,2-difluoromalonate is required to furnish the desired 1,3-diol. Strong reducing agents, for instance, sodium borohydride (B1222165) in combination with a Lewis acid or lithium aluminum hydride, are capable of reducing both ester functionalities to the corresponding primary alcohols, yielding 2,2-difluoropropane-1,3-diol. This diol can then be selectively protected to allow for further functionalization at one of the hydroxyl groups, leading to a versatile 3,3-difluoropropan-1-ol scaffold.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl malonate | Selectfluor®, NaH, MeCN, 0 °C to rt | Diethyl 2,2-difluoromalonate | ~85 |

| 2 | Diethyl 2,2-difluoromalonate | LiAlH₄, THF, 0 °C to rt | 2,2-Difluoropropane-1,3-diol | ~80 |

Introduction of the Cyclobutyl Moiety into Propane Derivatives

The introduction of the cyclobutyl group can be strategically achieved through carbon-carbon bond formation reactions. One prominent method involves the utilization of organometallic reagents. For instance, a Reformatsky-type reaction provides a viable route. This reaction employs an organozinc reagent, typically generated in situ from an α-halo ester and zinc metal. In the context of this synthesis, ethyl bromodifluoroacetate can be reacted with cyclobutanecarboxaldehyde. theaic.orgwikipedia.orgbeilstein-journals.org The resulting β-hydroxy ester contains the desired carbon skeleton and can be further manipulated to yield the target alcohol.

Another approach involves the use of organocuprates, which are known for their ability to participate in conjugate addition reactions. chem-station.comnumberanalytics.com A suitable Michael acceptor, such as a cyclobutylidene-substituted α,β-unsaturated ester, could potentially react with a difluoromethyl-containing cuprate (B13416276) to install the necessary framework.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Intermediate Product |

|---|---|---|---|

| Ethyl bromodifluoroacetate | Cyclobutanecarboxaldehyde | Zn, THF, reflux | Ethyl 3-cyclobutyl-3-hydroxy-2,2-difluoropropanoate |

Exploration of Alternative Starting Materials for Core Structure Assembly

Beyond the malonate-based route, alternative starting materials can be envisaged for the construction of the this compound core. The direct fluorination of 1,3-diketones or β-ketoesters offers a convergent approach to difluorinated precursors. beilstein-journals.orgnih.gov For example, the reaction of a cyclobutyl-substituted β-ketoester with an electrophilic fluorinating agent could directly generate a key intermediate, which upon reduction of the ketone functionality, would lead to the target structure. This approach benefits from the potential to introduce the cyclobutyl moiety at an early stage of the synthesis.

Targeted Synthesis Approaches to this compound

With the foundational precursors in hand, targeted synthetic approaches can be employed to complete the synthesis of this compound, with a focus on controlling stereochemistry and efficiently forming the key carbon-carbon bonds.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving stereocontrol in the synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often confined to a single enantiomer. A key strategy for introducing chirality is the asymmetric reduction of a prochiral ketone intermediate, such as 1-cyclobutyl-2,2-difluoroethan-1-one. A variety of well-established methods for the enantioselective reduction of ketones can be applied. mdpi.combiomedpharmajournal.orgsigmaaldrich.comnih.gov

Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidine-based, are highly effective for the asymmetric reduction of a wide range of ketones with high enantioselectivity. mdpi.com Alternatively, biocatalytic reductions using enzymes or whole-cell systems, such as baker's yeast, can offer a green and highly selective method for obtaining the desired chiral alcohol. biomedpharmajournal.orgnih.govnih.gov

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee %) | Advantages | Disadvantages |

|---|---|---|---|---|

| CBS Reduction | Oxazaborolidine catalyst, BH₃ complex | >90 | High enantioselectivity, predictable stereochemistry | Air and moisture sensitive reagents |

| Biocatalysis | Baker's yeast, alcohol dehydrogenases | Often >95 | Mild conditions, environmentally friendly | Substrate scope can be limited |

Application of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are indispensable tools for the construction of the carbon skeleton of this compound. As previously mentioned, the Reformatsky reaction, which proceeds via an organozinc intermediate, is a powerful method for forming the C2-C3 bond of the propanol (B110389) chain. theaic.orgwikipedia.orgbeilstein-journals.orgunishivaji.ac.in The reaction's tolerance to a variety of functional groups makes it a robust choice in a multi-step synthesis.

Furthermore, organocuprates, also known as Gilman reagents, offer a complementary approach. chem-station.comnumberanalytics.commasterorganicchemistry.com These reagents are particularly effective in 1,4-conjugate addition reactions. A synthetic strategy could be designed wherein a difluoromethyl group is delivered to a cyclobutyl-containing Michael acceptor. The soft nucleophilic nature of organocuprates often leads to high regioselectivity in such additions.

Novel Fluorination Methodologies for Geminal Difluorination

The creation of the CF2 moiety is a critical step in the synthesis of this compound. Traditional methods often require harsh reagents, but recent advancements have provided milder and more selective alternatives.

One prominent strategy is the oxidative desulfurization-difluorination of thioethers. This method involves the conversion of a corresponding thioether precursor. For instance, an alkyl aryl thioether can be treated with an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in the presence of a fluoride (B91410) source such as pyridine·9HF. nih.gov The reaction is believed to proceed through a fluoro-Pummerer-type rearrangement. nih.gov

Another significant advancement lies in the use of hypervalent iodine reagents . An air- and moisture-stable fluoroiodane, in the presence of a silver salt like silver tetrafluoroborate (B81430) (AgBF4), can achieve the geminal difluorination of styrenes under mild conditions. nih.gov Mechanistic studies involving deuterium (B1214612) labeling suggest the reaction proceeds through a phenonium ion intermediate. nih.gov While this is demonstrated on styrenes, the principles can be adapted for other substrates.

Catalytic methods are also at the forefront of novel fluorination chemistry. Molecular iodine (I2) has been shown to catalyze the difluorination of alkenes in the presence of an oxidant like Selectfluor and a hydrogen fluoride (HF) source. organic-chemistry.org This approach is cost-effective and applicable to a range of alkenes. organic-chemistry.org Additionally, transition metal catalysis, while often focused on C-F activation, also offers pathways for fluorination. For example, silver-catalyzed reactions have been developed for C-F bond formation. nih.govnih.gov

A comparison of different fluorinating agents for geminal difluorination is presented in the table below.

| Fluorination Method | Reagents | Substrate Example | Key Features |

| Oxidative Desulfurization-Difluorination | DBH, Pyridine·9HF | Alkyl Aryl Thioethers | Good yields, proceeds via fluoro-Pummerer rearrangement. nih.gov |

| Hypervalent Iodine Chemistry | Fluoroiodane, AgBF4 | Styrenes | Mild conditions, air- and moisture-stable reagent. nih.gov |

| Catalytic Difluorination | I2 (cat.), Selectfluor, TEA·5HF | Alkenes | Cost-effective, simple, broad substrate scope. organic-chemistry.org |

| From Oximes | N-chloroimide, HF-Pyridine | Oxime compounds | High yield production method. google.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for sustainable chemical manufacturing. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated that efficient fluorination of 1,3-dicarbonyl compounds can be achieved under solvent-free conditions using electrophilic fluorinating reagents like Selectfluor™. researchgate.net This approach reduces solvent waste and can simplify purification processes.

The use of fluorinated alcohols , such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), as reaction media has also gained significant attention. rsc.orgalfa-chemistry.com These solvents have unique properties, including high polarity and strong hydrogen bond-donating ability, which can promote challenging reactions like C-H activation and epoxide ring-openings. rsc.orgarkat-usa.org Their use can sometimes enable reactions to proceed under milder conditions or with greater efficiency than in traditional solvents, contributing to greener processes. rsc.orgacs.org For instance, the beneficial effect of HFIP has been noted in the arylation of cyclobutane (B1203170) derivatives, a structurally relevant transformation. rsc.org

| Solvent Strategy | Example Application | Green Advantage |

| Solvent-Free | Fluorination of 1,3-dicarbonyls with Selectfluor™ | Eliminates solvent waste, simplifies workup. researchgate.net |

| Fluorinated Alcohols (e.g., HFIP, TFE) | C-H activation, Epoxide ring-opening | Can enhance reactivity, allowing for milder conditions. rsc.orgarkat-usa.org |

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher atom economy, lower energy input, and greater selectivity, thereby reducing byproducts. The development of catalysts for fluorination reactions is an active area of research. nih.gov

Recent advances have focused on moving away from stoichiometric reagents to catalytic systems. As mentioned, inexpensive and readily available p-iodotoluene has been reported as an effective catalyst for the vicinal difluorination of olefins, demonstrating broad functional group tolerance. acs.orgnih.gov The proposed mechanism involves the in-situ generation of a reactive hypervalent iodide species. nih.gov

Transition metals like palladium and nickel are also being explored for their potential in C-F bond formation and functionalization, which can be part of a synthetic strategy. mdpi.com For example, palladium-catalyzed cross-coupling reactions of fluoro-aromatics have been developed, showcasing the potential to build molecular complexity selectively. mdpi.com Silver-catalyzed reactions have also proven effective in electrophilic fluorination. nih.govnih.gov The goal of this research is to develop robust catalysts that can operate under mild conditions with high turnover numbers, minimizing the environmental impact of the synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Benefits |

| Organocatalyst | p-Iodotoluene | Alkene Difluorination | Inexpensive, good functional group tolerance. acs.org |

| Metal Catalyst | Silver (e.g., Ag2O, AgBF4) | Electrophilic Fluorination | Enables fluorination of complex molecules. nih.govnih.gov |

| Metal Catalyst | Palladium (e.g., PdCl2(PCy3)2) | Cross-Coupling | Selective C-C bond formation involving fluorine. mdpi.com |

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile functional handle for a variety of chemical transformations. Its reactivity is influenced by the neighboring gem-difluoro group, which can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent determines the extent of oxidation.

| Reagent | Product | Conditions |

| Pyridinium chlorochromate (PCC) | 3-Cyclobutyl-3,3-difluoropropanal | Anhydrous dichloromethane |

| Dess-Martin periodinane (DMP) | 3-Cyclobutyl-3,3-difluoropropanal | Dichloromethane |

| Jones reagent (CrO₃, H₂SO₄, acetone) | 3-Cyclobutyl-3,3-difluoropropanoic acid | Acetone |

| Potassium permanganate (KMnO₄) | 3-Cyclobutyl-3,3-difluoropropanoic acid | Basic, followed by acidic workup |

Conversely, while the alcohol is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced to this compound using common reducing agents.

| Starting Material | Reagent | Product |

| 3-Cyclobutyl-3,3-difluoropropanal | Sodium borohydride (NaBH₄) | This compound |

| 3-Cyclobutyl-3,3-difluoropropanoic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

Derivatization Strategies and Protective Group Chemistry

The hydroxyl group can be derivatized to form esters, ethers, and other functional groups. These transformations are often employed to protect the alcohol during reactions at other sites within the molecule. organic-chemistry.org

| Protecting Group | Reagent | Deprotection Condition |

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Benzyl (Bn) ether | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |

| Acetate (Ac) ester | Acetic anhydride, pyridine | Base or acid hydrolysis |

Nucleophilic Substitution Reactions at the Propanol Terminus

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the propanol terminus.

Step 1: Conversion to a Leaving Group

| Reagent | Leaving Group |

| p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate (-OTs) |

| Thionyl chloride (SOCl₂) | Chloride (-Cl) |

| Phosphorus tribromide (PBr₃) | Bromide (-Br) |

Step 2: Nucleophilic Substitution

| Nucleophile | Product |

| Sodium azide (NaN₃) | 1-Azido-3-cyclobutyl-3,3-difluoropropane |

| Sodium cyanide (NaCN) | 4-Cyclobutyl-4,4-difluorobutanenitrile |

| Lithium aluminum hydride (LiAlH₄) | 1-Cyclobutyl-1,1-difluoropropane |

Reactivity of the Gem-Difluorinated Carbon Center

The gem-difluorinated carbon atom and the adjacent methylene (B1212753) group exhibit unique reactivity due to the strong electron-withdrawing effect of the two fluorine atoms. d-nb.infobeilstein-journals.org This electronic feature is central to the chemical behavior of this part of the molecule.

Investigation of Nucleophilic and Electrophilic Interactions

The carbon atom bearing the two fluorine atoms is electron-deficient and therefore susceptible to attack by strong nucleophiles, potentially leading to substitution of one or both fluorine atoms, although such reactions are generally difficult. More commonly, the acidity of the protons on the adjacent methylene group is increased, facilitating deprotonation to form a carbanion. This carbanion can then react with various electrophiles.

Carbon-Carbon Bond Formation Adjacent to the Difluoro Group

The enhanced acidity of the C-H bonds on the carbon adjacent to the CF₂ group allows for the generation of a stabilized carbanion, which is a key intermediate for forming new carbon-carbon bonds. acs.org

Reaction Scheme:

Deprotonation: Treatment of this compound (with a protected hydroxyl group) with a strong base, such as lithium diisopropylamide (LDA), generates a carbanion.

Alkylation: The resulting carbanion can react with various electrophiles, such as alkyl halides, to form a new C-C bond.

| Electrophile | Product (after deprotection) |

| Methyl iodide (CH₃I) | 3-Cyclobutyl-3,3-difluoro-2-methylpropan-1-ol |

| Benzyl bromide (BnBr) | 3-Cyclobutyl-3,3-difluoro-2-benzylpropan-1-ol |

| Benzaldehyde (PhCHO) | 3-Cyclobutyl-3,3-difluoro-1-phenyl-1,2-butanediol |

This reactivity provides a powerful tool for the elaboration of the carbon skeleton adjacent to the difluorinated center, enabling the synthesis of more complex fluorinated molecules.

Stability and Reactivity Profiles in Diverse Chemical Environments

The reactivity of the molecule is centered on the primary alcohol. This hydroxyl group can act as a nucleophile or be activated for substitution and elimination reactions. The strong electron-withdrawing nature of the adjacent gem-difluoro group is expected to decrease the pKa of the alcohol, making it more acidic than its non-fluorinated analog.

Table 1: Predicted Reactivity in Different Chemical Environments

| Environment/Reagent Type | Predicted Reactivity/Stability | Affected Functional Group |

|---|---|---|

| Strong Acids (e.g., H₂SO₄) | Potential for dehydration to form an alkene or rearrangement of the cyclobutyl ring. Carbocation intermediates may be involved. acs.org | Alcohol, Cyclobutyl Ring |

| Strong Bases (e.g., NaH) | Deprotonation of the alcohol to form a nucleophilic alkoxide. The gem-difluoro group is generally stable to bases. | Alcohol |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Oxidation of the primary alcohol to an aldehyde or a carboxylic acid. | Alcohol |

| Reducing Agents (e.g., LiAlH₄) | The molecule is generally stable; the alcohol is already in a reduced state. | - |

| Nucleophiles | The alcohol can be converted to a leaving group (e.g., tosylate) to allow for substitution by various nucleophiles. acs.org | Alcohol |

Transformations Involving the Cyclobutyl Ring System

The chemistry of the cyclobutyl ring in fluorinated systems is an active area of research, providing pathways to novel molecular scaffolds. digitellinc.com

While cycloaddition reactions directly on the saturated cyclobutyl ring of this compound are not typical, transformations of related structures are known. For instance, the thermal ring expansion of gem-difluorinated cyclopropyl carbenes is a known method to form gem-difluorinated cyclobutenes, which can then undergo cycloaddition reactions. organic-chemistry.org It is conceivable that derivatives of this compound could be prepared to facilitate such transformations. Migratory gem-difluorination of methylenecyclopropanes can also lead to the formation of gem-difluorocyclobutanes through a Wagner-Meerwein rearrangement, highlighting a ring expansion pathway to access these structures. acs.org

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions, a process that can be influenced by the presence of fluorine atoms. The presence of two fluorine atoms in a cyclopropane ring, a related strained system, has been found to increase the ring strain, potentially making ring-opening more favorable under certain conditions. cas.cn For the cyclobutane ring in this compound, ring-opening could be initiated by radical or ionic pathways, often requiring specific activation. For example, photochemical difluoroalkylation of bicyclobutanes can lead to functionalized cyclobutanes, demonstrating a method of ring modification. rsc.org

Direct functionalization of the C-H bonds on the cyclobutyl ring is a significant challenge but offers a direct route to complex derivatives. nih.gov Research on related systems has shown that iron chloride catalysis can generate carbocation intermediates from gem-difluorocyclobutanol derivatives, which then react with various nucleophiles. acs.org Furthermore, radical-based reactions have been demonstrated on the difluorocyclobutane ring for further diversification. acs.org A low-valent titanium catalyst can achieve homolytic cleavage of a C-O bond in a difluorocyclobutanol to generate a radical, which can then participate in additions to Michael acceptors. digitellinc.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of transformations involving this compound and its derivatives.

Mechanistic studies on related gem-difluorinated systems provide insight into potential pathways. For example, the thermal ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazones to cyclobutenes is proposed to proceed through a cyclopropyl carbene intermediate. organic-chemistry.org The gem-difluoro substitution is noted to be critical for enhancing the efficiency of this rearrangement. organic-chemistry.org In reactions involving the functionalization of gem-difluorocyclobutanols, the formation of carbocation intermediates via Lewis acid catalysis is a key step. digitellinc.comacs.org Similarly, radical intermediates are central to transformations initiated by catalysts like low-valent titanium. digitellinc.com The stability and reactivity of these intermediates are heavily influenced by the electronic effects of the gem-difluoro group.

Table 2: Key Intermediates in Transformations of Related gem-Difluorocyclobutane Systems

| Transformation Type | Plausible Intermediate | Method of Generation | Reference |

|---|---|---|---|

| Ring Expansion | Carbene | Thermal decomposition of N-tosylhydrazones | organic-chemistry.org |

| Ring Functionalization | Carbocation | Lewis acid catalysis on a hydroxyl precursor | digitellinc.comacs.org |

| Ring Functionalization | Radical | Homolytic C-O bond cleavage with a low-valent metal catalyst | digitellinc.com |

Kinetic Studies and Reaction Rate Determination

A comprehensive understanding of the chemical behavior of this compound, particularly its transformative potential, necessitates a thorough investigation of its reaction kinetics. Kinetic studies provide critical insights into the rates at which this compound undergoes chemical reactions, the factors influencing these rates, and the underlying reaction mechanisms. While specific experimental kinetic data for this compound is not extensively available in publicly accessible literature, this section outlines the fundamental principles and methodologies for determining its reaction rates, drawing upon established knowledge of analogous fluorinated alcohols and their oxidative transformations.

The primary focus of kinetic studies for a primary alcohol such as this compound would likely be its oxidation to the corresponding aldehyde, 3-Cyclobutyl-3,3-difluoropropanal. This is a pivotal transformation in synthetic organic chemistry. byjus.commatthey.com The rate of this oxidation can be determined by monitoring the change in concentration of the reactant (the alcohol) or the product (the aldehyde) over time.

Key parameters in such a kinetic study would include the rate constant (k), the reaction order with respect to each reactant, and the activation energy (Ea). The general rate law for the oxidation of this compound can be expressed as:

Rate = k[this compound]^x[Oxidant]^y

Here, 'x' and 'y' represent the reaction orders with respect to the alcohol and the oxidant, respectively, and 'k' is the rate constant. These values must be determined experimentally.

Methodologies for Reaction Rate Determination:

Several techniques can be employed to monitor the progress of the oxidation reaction and determine its rate. These methods often involve spectroscopic analysis, allowing for real-time measurement of reactant and product concentrations.

Spectroscopic Methods: Techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be utilized to track the disappearance of the alcohol or the appearance of the aldehyde. For instance, the formation of the carbonyl group (C=O) in the aldehyde product can be monitored by its characteristic absorption band in the IR spectrum.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating and quantifying the components of a reaction mixture at various time points. By taking aliquots from the reaction at regular intervals and analyzing them, a concentration versus time profile can be constructed.

Expected Influences on Reaction Kinetics:

The unique structure of this compound, with its cyclobutyl group and geminal fluorine atoms, is expected to influence its reactivity. The fluorine atoms are strongly electron-withdrawing, which can affect the strength of the C-H bonds on the adjacent carbon atom. acs.org This electronic effect can, in turn, impact the rate of oxidation. Studies on other fluorinated alcohols have shown that fluorine substitution can significantly alter reactivity. acs.org

The general mechanism for the oxidation of primary alcohols to aldehydes often involves the removal of a hydride. wikipedia.org The presence of fluorine atoms can influence the stability of intermediates and transition states in this process.

Illustrative Data for Kinetic Analysis:

While specific data for this compound is unavailable, the following table illustrates the type of data that would be collected and analyzed in a kinetic study of its oxidation.

| Time (minutes) | [this compound] (M) | [3-Cyclobutyl-3,3-difluoropropanal] (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 40 | 0.052 | 0.048 |

| 50 | 0.044 | 0.056 |

| 60 | 0.037 | 0.063 |

From such data, initial rates can be calculated, and by varying the initial concentrations of the reactants, the reaction orders ('x' and 'y') and the rate constant ('k') can be determined. Further experiments at different temperatures would allow for the calculation of the activation energy using the Arrhenius equation, providing deeper insight into the energy barriers of the reaction.

Strategic Applications of 3 Cyclobutyl 3,3 Difluoropropan 1 Ol As a Chemical Intermediate

Construction of Complex Polycyclic and Heterocyclic Frameworks

The unique combination of a cyclobutyl ring, a gem-difluoro group, and a primary alcohol in 3-Cyclobutyl-3,3-difluoropropan-1-ol suggests its potential as a versatile building block in the synthesis of complex molecular architectures.

Integration into Fused Ring Systems

While specific examples of the integration of this compound into fused ring systems are not readily found in current literature, the reactivity of the alcohol functional group could, in principle, be exploited for this purpose. Through conversion to a suitable leaving group or an electrophilic/nucleophilic center, this compound could potentially participate in intramolecular cyclization reactions to form fused ring systems incorporating the cyclobutane (B1203170) moiety. The presence of the difluoromethylene group would impart unique electronic properties to the resulting fused structures.

Building Blocks for Nitrogen- and Oxygen-Containing Heterocycles

In principle, this compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which are common starting points for heterocycle formation. For instance, reaction with amines could lead to the formation of imines, which could then undergo further cyclization to yield nitrogen-containing rings. Similarly, the alcohol can be used in cyclization reactions with appropriate reagents to form oxygen-containing heterocycles like furans or pyrans. However, specific, documented examples of these transformations for this particular compound are not available.

Role in the Synthesis of Advanced Fluorine-Containing Organic Molecules

The presence of the difluoromethylene group makes this compound an attractive, albeit underutilized, intermediate in fluorine chemistry.

Introduction of Difluoromethylene (-CF2-) Units into Target Structures

The difluoromethylene (-CF2-) group is a key pharmacophore in medicinal chemistry, often used as a bioisostere for an ether oxygen or a carbonyl group. While this compound contains this moiety, its direct use as a reagent for transferring the -CF2- group to other molecules has not been described in the literature. More commonly, other reagents are employed for the introduction of difluoromethylene units.

Synthesis of Chiral Fluorinated Compounds with Defined Stereochemistry

The synthesis of chiral fluorinated compounds is of great interest in pharmaceutical and materials science. Although this compound is achiral, it could potentially be used as a starting material in stereoselective syntheses. For example, enzymatic resolution or asymmetric modification of the alcohol group could introduce chirality. Subsequent transformations could then lead to chiral fluorinated products with a defined stereochemistry. At present, there are no specific examples of this application in the available literature.

Advanced Synthetic Protocols Employing this compound

There is a lack of published advanced synthetic protocols that specifically employ this compound. The development of such protocols would be a prerequisite for unlocking the full potential of this compound as a versatile chemical intermediate.

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. The structure of this compound presents several opportunities for its application in such reactions.

The presence of the primary alcohol functionality allows for its initial oxidation to an aldehyde, which can then participate in a variety of multicomponent reactions. For instance, it could be envisioned as a substrate in a Passerini or Ugi reaction, which are powerful tools for the rapid assembly of complex molecules from simple starting materials. The gem-difluoro group, being a strong electron-withdrawing group, would likely influence the reactivity of the adjacent carbonyl in the intermediate aldehyde, potentially affecting reaction rates and yields.

Furthermore, the cyclobutyl group can undergo ring-opening or rearrangement reactions under certain conditions, which could be exploited in a cascade sequence. For example, acid-catalyzed ring-opening of a cyclobutanol (B46151) derivative, followed by a fluorination step, has been demonstrated as a viable strategy for the synthesis of gem-difluorinated tetralins. nih.govsciencedaily.com While this compound is not a cyclobutanol itself, its cyclobutyl moiety could potentially be functionalized to enable similar cascade transformations.

Research on fluorinated alcohols in cascade reactions has shown their potential as catalysts or key reactants. For instance, hexafluoroisopropanol has been used as a catalyst in a one-pot sequential cascade reaction for the synthesis of fluorinated multisubstituted oxa-spiro sciencedaily.comnih.govcyclohexadienones. bohrium.comnih.gov This highlights the unique reactivity that fluorinated alcohols can impart to a reaction sequence. While this compound is not as acidic as hexafluoroisopropanol, its fluorinated nature could still play a role in promoting certain cascade processes.

A hypothetical multicomponent reaction involving an oxidized derivative of this compound is presented in the table below.

| Reaction Type | Reactants | Potential Product | Key Features |

| Ugi four-component reaction | 3-Cyclobutyl-3,3-difluoropropanal (from oxidation), an amine, an isocyanide, a carboxylic acid | α-Acylamino amide with a 2-cyclobutyl-2,2-difluoroethyl substituent | Rapid construction of a complex, fluorinated peptide-like scaffold. |

Catalyst-Mediated Transformations for Enhanced Selectivity and Yield

Catalyst-mediated transformations are central to modern organic synthesis, enabling reactions to proceed with high selectivity and yield under mild conditions. The functional groups of this compound offer several handles for catalyst-mediated transformations.

The primary alcohol can be a substrate for a wide range of catalytic reactions. For example, transition metal-catalyzed oxidation can provide the corresponding aldehyde or carboxylic acid with high selectivity. These oxidized products can then be further functionalized. The alcohol itself can also participate in catalytic C-O bond-forming reactions, such as etherifications and esterifications.

The gem-difluoro group can influence the reactivity of the molecule in catalyst-mediated processes. For instance, the synthesis of gem-difluorocyclobutanes has been achieved through the use of organolanthanum reagents to add carbon nucleophiles to 3,3-difluorocyclobutanone, where traditional organometallic reagents failed. nih.gov This suggests that the gem-difluoro group can significantly alter the reactivity of nearby functional groups, necessitating the use of specific catalytic systems.

Furthermore, the C-F bonds themselves, while generally strong, can be activated under certain catalytic conditions. While direct catalytic functionalization of the C-F bonds in this compound would be challenging, the development of new catalytic methods for C-F activation is an active area of research.

The table below summarizes potential catalyst-mediated transformations of this compound.

| Transformation | Catalyst | Product | Significance |

| Selective Oxidation | TEMPO/NaOCl | 3-Cyclobutyl-3,3-difluoropropanal | Provides a key intermediate for further C-C bond formation. |

| Asymmetric Hydrogenation (of an unsaturated derivative) | Chiral Rhodium or Ruthenium complex | Chiral alcohol | Introduction of a new stereocenter with high enantioselectivity. |

| Cross-Coupling (of a tosylated derivative) | Palladium or Nickel complex | Alkylated or arylated product | Formation of new C-C bonds to build molecular complexity. |

Advanced Analytical and Computational Investigations of 3 Cyclobutyl 3,3 Difluoropropan 1 Ol and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous confirmation of the molecular structure of 3-Cyclobutyl-3,3-difluoropropan-1-ol relies on a combination of spectroscopic methods. Each technique provides unique and complementary information regarding the compound's atomic composition, connectivity, and the nature of its chemical bonds.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of all non-exchangeable protons and provide information about their chemical environment and connectivity through chemical shifts, integration, and spin-spin coupling. The hydroxyl proton would likely appear as a broad singlet, the position of which can vary with concentration and solvent.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon atom bonded to the two fluorine atoms (C3) would be significantly affected, appearing as a triplet due to C-F coupling. The carbon bearing the hydroxyl group (C1) would also be deshielded.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is highly informative. wikipedia.orgbiophysics.org For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would be split into a triplet by the two adjacent protons on C2. The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to the local electronic environment. wikipedia.orgbiophysics.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|---|

| ¹H | -CH₂-OH (C1-H) | 3.5 - 4.5 | Triplet | J(H-H) with C2-H |

| ¹H | -CF₂-CH₂- (C2-H) | 1.8 - 2.5 | Triplet of triplets | J(H-H) with C1-H, J(H-F) with C3-F |

| ¹H | Cyclobutyl-CH | 1.8 - 2.8 | Multiplet | J(H-H) |

| ¹H | Cyclobutyl-CH₂ | 1.6 - 2.2 | Multiplets | J(H-H) |

| ¹H | -OH | Variable | Singlet (broad) | None (typically) |

| ¹³C | -CH₂-OH (C1) | 50 - 80 | Singlet | |

| ¹³C | -CF₂-CH₂- (C2) | 30 - 50 | Triplet | J(C-F) |

| ¹³C | -CF₂- (C3) | 110 - 130 | Triplet | ¹J(C-F) |

| ¹³C | Cyclobutyl carbons | 15 - 40 | Singlets |

HRMS is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₂F₂O), HRMS would be used to confirm its molecular formula. The technique can detect the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value. Mass spectra of fluorinated compounds can be complex, and often the molecular ion peak is weak or absent in electron ionization (EI) methods. nist.govnist.gov Softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) would likely be employed to observe the protonated molecule [M+H]⁺ or other adducts.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₇H₁₂F₂O | [M]⁺ | 150.0856 |

| C₇H₁₃F₂O | [M+H]⁺ | 151.0934 |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. orgchemboulder.comlibretexts.orgadichemistry.com A strong C-O stretching vibration would be expected in the 1050-1260 cm⁻¹ region. orgchemboulder.comadichemistry.com The C-F stretching vibrations typically appear as strong, sharp bands in the 1000-1360 cm⁻¹ region. wikipedia.org

Raman Spectroscopy: While the O-H stretch is typically weak in Raman spectroscopy, the C-H and C-C bonds of the cyclobutyl and propyl moieties would show characteristic signals. The C-F bond also has a characteristic Raman signature, which can provide complementary information to the IR spectrum. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Weak | Strong, Broad (IR) |

| C-H Stretch | Alkane | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1260 | Weak | Strong (IR) |

Chromatographic Separation and Purity Assessment Methodologies

HPLC is the standard method for determining the purity of non-volatile organic compounds. Given the polar nature of the alcohol functional group, this compound would be well-suited for analysis by either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

Reversed-Phase (RP) HPLC: This is the most common HPLC mode. A nonpolar stationary phase (like C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound's polarity would lead to relatively short retention times unless a high percentage of the aqueous phase is used. jordilabs.comwaters.com

HILIC: This technique uses a polar stationary phase and a more organic mobile phase. HILIC is particularly effective for retaining and separating very polar compounds and would likely provide excellent separation for this analyte. chromatographyonline.comhawachhplccolumn.com

Detection would typically be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore.

GC is an ideal technique for the analysis of volatile compounds like alcohols. purdue.educloudfront.netpeakscientific.com this compound is expected to be sufficiently volatile for GC analysis, which can be used to assess its purity and quantify any volatile impurities.

The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The choice of the stationary phase in the column is crucial; a mid-polarity phase would likely be suitable to achieve good peak shape and resolution. A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. For identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) would be the method of choice. nih.govnih.gov Fluorotelomer alcohols, which are structurally related, are often analyzed by GC-MS. alsenvironmental.co.ukalsglobal.eunih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral compounds such as this compound is a critical step in asymmetric synthesis and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. nih.gov This method facilitates the direct separation of enantiomers based on the differential transient diastereomeric complexes they form with the chiral selector immobilized on the stationary phase. researchgate.net

The successful separation of the enantiomers of a chiral alcohol like this compound hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose (e.g., Chiralpak® and Lux® columns), are widely used and have demonstrated broad applicability for the resolution of various racemates, including alcohols. phenomenex.comnih.gov These phases achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer.

The analytical workflow involves injecting a solution of the racemic or enriched compound onto the chiral HPLC column. An optimized mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar alcohol modifier (e.g., isopropanol or ethanol), is used to elute the compounds. nih.gov The differential interaction strength between each enantiomer and the CSP leads to different retention times, resulting in two separate peaks in the chromatogram. A standard UV detector is commonly used for visualization. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination of this compound

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (%) |

| (R)-enantiomer | 8.21 | 45210 | 95.6 |

| (S)-enantiomer | 9.54 | 1005 |

Conditions: Chiralpak® IG column; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations provide fundamental insights into its molecular properties. The process typically begins with geometry optimization to find the lowest energy conformation of the molecule. Subsequent frequency calculations confirm that this structure is a true minimum on the potential energy surface.

From these calculations, key electronic properties and global reactivity descriptors can be determined. acs.orgworldscientific.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

Other global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. researchgate.netnih.gov Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. For this compound, the oxygen of the hydroxyl group would be an electron-rich site, while the hydrogen of the hydroxyl group and the carbon atom bonded to the two fluorine atoms would be electron-poor sites.

Table 2: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.25 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | 1.88 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 9.13 | Indicator of chemical stability and low reactivity. |

| Ionization Potential | I | 7.25 | Energy required to remove an electron. |

| Electron Affinity | A | -1.88 | Energy released when an electron is added. |

| Electronegativity | χ | 2.685 | Tendency to attract electrons. |

| Chemical Hardness | η | 4.565 | Resistance to change in electron distribution. |

| Global Electrophilicity | ω | 0.789 | Measure of electrophilic character. |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing detailed information about conformational flexibility and preferences. For this compound, MD simulations can elucidate the dynamic behavior and the population of different spatial arrangements (conformers) in various environments.

The simulation requires a molecular mechanics force field, which is a set of parameters that defines the potential energy of the system. nih.gov Developing accurate force fields for fluorinated compounds is an active area of research, as the high electronegativity and small size of fluorine atoms significantly influence molecular conformation. biorxiv.orgresearchgate.net The simulation models the interactions between all atoms in the system, governed by the force field, and integrates Newton's equations of motion to track their trajectories.

For this compound, the key conformational variables would be the dihedral angles along the C1-C2 and C2-C3 bonds of the propanol (B110389) backbone. The bulky cyclobutyl group and the strongly electronegative gem-difluoro group at the C3 position are expected to impose significant steric and electrostatic constraints, influencing the preferred orientations of the hydroxyl group relative to the rest of the molecule. Analysis of the MD trajectory allows for the construction of a potential of mean force (PMF) map or population analysis of key dihedral angles, revealing the most stable and frequently adopted conformations.

Table 3: Hypothetical Conformational Population from an MD Simulation of this compound

| Dihedral Angle | Definition | Conformation | Population (%) |

| τ₁ (O-C1-C2-C3) | Rotation around C1-C2 | Anti (180° ± 30°) | 65 |

| Gauche (+) (60° ± 30°) | 20 | ||

| Gauche (-) (-60° ± 30°) | 15 | ||

| τ₂ (C1-C2-C3-Cyclobutyl) | Rotation around C2-C3 | Anti (180° ± 30°) | 75 |

| Gauche (+) (60° ± 30°) | 12.5 | ||

| Gauche (-) (-60° ± 30°) | 12.5 |

Simulation performed in a water box for 100 ns using a specialized fluorinated force field.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. neovarsity.org This approach is instrumental in drug design for predicting the activity of novel compounds and guiding the synthesis of more potent derivatives. sciencepublishinggroup.com

To develop a QSAR model for derivatives of this compound, a dataset of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For each molecule in this "training set," a series of numerical values known as molecular descriptors are calculated. deeporigin.com These descriptors quantify various aspects of the molecule's physicochemical, electronic, and steric properties. ucsb.edu They can range from simple properties like molecular weight and logP to more complex quantum chemical descriptors calculated using DFT, such as HOMO/LUMO energies or dipole moments. sciencepublishinggroup.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). neovarsity.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go further by considering the 3D shape and electrostatic fields of the molecules. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 4: Hypothetical QSAR Data for this compound Derivatives

| Compound (R-group on Cyclobutyl) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| -H (Parent) | 2.15 | 2.51 | 1.88 | 5.30 | 5.35 |

| 4-Cl | 2.85 | 3.10 | 1.75 | 5.95 | 5.91 |

| 4-OH | 1.60 | 3.85 | 1.95 | 6.20 | 6.24 |

| 4-CH₃ | 2.65 | 2.45 | 1.92 | 5.65 | 5.61 |

| 4-CN | 1.90 | 4.50 | 1.65 | 6.55 | 6.58 |

pIC₅₀ = -log(IC₅₀). Predicted values are from a hypothetical MLR model: pIC₅₀ = 4.5 - 0.5(LogP) + 0.8(Dipole) - 1.2(LUMO).

Emerging Research Frontiers and Future Prospects for 3 Cyclobutyl 3,3 Difluoropropan 1 Ol

Development of Novel and Efficient Synthetic Routes to the Compound

Currently, there is no single, established synthetic route specifically for 3-Cyclobutyl-3,3-difluoropropan-1-ol reported in the mainstream chemical literature. However, a plausible and efficient synthesis can be conceptualized by combining known methods for the construction of the gem-difluorocyclobutane core with standard organic transformations.

A key challenge in the synthesis of such molecules is the creation of the 1,1-difluorocyclobutane moiety. Recent advancements have demonstrated that organolanthanum reagents are particularly effective for the nucleophilic addition to 3,3-difluorocyclobutanone, overcoming the common issue of undesired HF elimination that occurs with more basic organometallics like Grignard or organolithium reagents. nih.govchemrxiv.orgacs.org

One potential synthetic approach could commence with a Reformatsky-type reaction between cyclobutanone (B123998) and ethyl 2,2-difluoro-3-hydroxypropanoate, followed by functional group manipulations. A more likely and modular route, however, would involve the initial synthesis of a suitable gem-difluorocyclobutane intermediate. For instance, the industrial preparation of 3,3-gem-difluoro cyclobutanecarboxylic acid from readily available starting materials like methyl acrylate (B77674) and 1,1-dichloro-2-2-difluoroethylene has been patented. google.com This carboxylic acid could then serve as a versatile precursor.

A hypothetical, yet chemically sound, synthetic pathway is outlined below:

Table 1: Proposed Synthetic Route for this compound

| Step | Reactant(s) | Reagent(s) | Product | Rationale |

| 1 | 3,3-gem-difluoro cyclobutanecarboxylic acid | 1. (COCl)₂, cat. DMF2. Cyclopropylamine | N-cyclopropyl-3,3-difluorocyclobutanecarboxamide | Conversion of the carboxylic acid to an amide via the acid chloride. |

| 2 | N-cyclopropyl-3,3-difluorocyclobutanecarboxamide | 1. LiAlH₄2. H₂O | (3,3-Difluorocyclobutyl)(cyclopropyl)methanamine | Reduction of the amide to the corresponding amine. |

| 3 | (3,3-Difluorocyclobutyl)(cyclopropyl)methanamine | 1. NaNO₂, HCl, H₂O, 0 °C2. H₂O, Δ | This compound | Diazotization of the primary amine followed by hydrolysis of the resulting diazonium salt to the alcohol. This step might require optimization to manage potential rearrangements. |

An alternative strategy could involve the use of 2-(difluoromethylene)cyclobutyl sulfonium (B1226848) salts, which have been reported as versatile reagents for the synthesis of difluoroalkylated cyclobutanes and cyclobutenes. rsc.org These reagents could potentially be intercepted with a suitable two-carbon nucleophile that already contains a protected hydroxyl group.

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the gem-difluoroalkyl moiety attached to a cyclobutane (B1203170) ring. While no specific reactivity studies have been published for this molecule, its behavior can be inferred from the known chemistry of similar structures.

The primary alcohol is expected to undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. More interestingly, its proximity to the electron-withdrawing gem-difluoro group could influence its acidity and nucleophilicity.

The C-F bonds in the gem-difluoro group are generally robust. However, under certain conditions, such as with strong bases or in the presence of specific transition metal catalysts, C-F activation could be possible, leading to novel functionalization pathways. For instance, reductive defluorination or hydrodefluorination could provide access to monofluorinated analogues. researchgate.net

The cyclobutane ring itself, being strained, could participate in ring-opening reactions under thermal or catalytic conditions, potentially leading to linear fluorinated alkanes with diverse functionalities. The presence of the gem-difluoro group is known to influence the stability and reactivity of adjacent carbocations, which could be exploited in acid-catalyzed rearrangements. nih.govacs.org

Table 2: Potential Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product Class |

| Primary Alcohol | Oxidation | PCC, DMP, TEMPO | Aldehydes, Carboxylic Acids |

| Esterification | Acyl chlorides, Carboxylic acids (with catalyst) | Esters | |

| Etherification | Alkyl halides (Williamson synthesis) | Ethers | |

| Dehydration | Strong acid, heat | Alkenes (potential for rearrangement) | |

| gem-Difluoro Group | C-F Activation | Transition metal complexes | Further functionalized cyclobutanes |

| Hydrodefluorination | Rhodium catalysis | Monofluorinated propanols | |

| Cyclobutane Ring | Ring Opening | Thermal, Catalytic (e.g., Rh, Pd) | Linear fluorinated alkanes |

Expansion of its Role in the Synthesis of Complex Organic Materials and Advanced Chemical Intermediates

While the direct application of this compound has not been documented, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science. The gem-difluorocyclobutane unit is increasingly recognized as a valuable bioisostere for carbonyl groups and as a means to enhance the metabolic stability and lipophilicity of drug candidates. nih.gov For example, the gem-difluorocyclobutane motif was found to be crucial in increasing the metabolic stability of Ivosidenib, an FDA-approved drug. acs.org

The primary alcohol handle of this compound provides a convenient point of attachment for incorporating this fluorinated moiety into larger, more complex molecules. It could be used in the synthesis of novel fluorinated analogues of existing drugs, potentially leading to improved pharmacokinetic profiles.

In the realm of materials science, the introduction of fluorinated groups can impart unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics. This compound could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers and liquid crystals. The polarity and rigidity of the cyclobutane ring, combined with the properties of the gem-difluoro group, could lead to materials with novel applications in electronics and optics.

Table 3: Potential Applications of this compound Derivatives

| Field | Application | Rationale |

| Medicinal Chemistry | Bioisosteric replacement of carbonyls or other groups in bioactive molecules. | The gem-difluoro group can mimic the steric and electronic properties of a carbonyl group while improving metabolic stability. |

| Synthesis of novel fluorinated drug candidates. | Introduction of the fluorinated cyclobutane moiety can enhance lipophilicity and binding affinity. | |

| Agrochemicals | Development of new pesticides and herbicides. | Fluorinated compounds often exhibit enhanced biological activity and stability. |

| Materials Science | Synthesis of fluorinated polymers. | The compound can be functionalized to act as a monomer, imparting hydrophobicity and thermal stability to the resulting polymer. |

| Precursor for liquid crystals. | The rigid cyclobutane core and the polar C-F bonds are desirable features for liquid crystal design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.